2,5,5-trimethyl-1,3-dioxane

Description

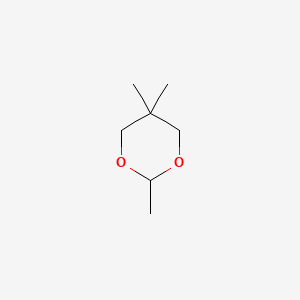

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,5,5-trimethyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-6-8-4-7(2,3)5-9-6/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHMCZHHXYIWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC(CO1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227406 | |

| Record name | 1,3-Dioxane, 2,5,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-33-6 | |

| Record name | 1,3-Dioxane, 2,5,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxane, 2,5,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Mechanistic Studies of 2,5,5 Trimethyl 1,3 Dioxane and Its Derivatives

Classical Synthetic Methodologies for 1,3-Dioxanes

The formation of the 1,3-dioxane (B1201747) ring system is a well-established transformation in organic chemistry. These cyclic acetals are generally synthesized through the reaction of a carbonyl compound (an aldehyde or a ketone) with a 1,3-diol. thieme-connect.deorganic-chemistry.org Specifically, for the synthesis of 2,5,5-trimethyl-1,3-dioxane, the precursors are acetaldehyde (B116499) and 2,2-dimethylpropane-1,3-diol. The stability of 1,3-dioxanes makes them valuable as protecting groups for both carbonyls and diols, as they are resistant to basic, reductive, and oxidative conditions but can be cleaved under acidic conditions. thieme-connect.de

The most prevalent method for synthesizing 1,3-dioxanes is the acid-catalyzed condensation of a 1,3-diol with an aldehyde or a ketone. thieme-connect.deorganic-chemistry.org This reaction is an equilibrium process, and specific strategies must be employed to drive it toward the formation of the acetal (B89532) product. wikipedia.org The general mechanism involves the activation of the carbonyl group by an acid catalyst, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the diol.

General Reaction for 1,3-Dioxane Synthesis

Brønsted acids, which are proton donors, are commonly used to catalyze the formation of 1,3-dioxanes. organic-chemistry.orgorganic-chemistry.org Among these, p-Toluenesulfonic acid (p-TsOH) is widely employed due to its effectiveness, relatively low cost, and solid form, which makes it easy to handle. thieme-connect.de The catalytic cycle begins with the protonation of the carbonyl oxygen by p-TsOH. This step significantly increases the electrophilicity of the carbonyl carbon. Subsequently, one of the hydroxyl groups of the 1,3-diol attacks the activated carbonyl carbon, forming a hemiacetal intermediate. Further protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, generating a resonance-stabilized carbocation (an oxocarbenium ion). The second hydroxyl group of the diol then attacks this carbocation in an intramolecular fashion, and a final deprotonation step regenerates the acid catalyst and yields the 1,3-dioxane. wikipedia.org Other Brønsted acids, such as sulfuric acid and heteropolyacids, have also been utilized. tno.nlrsc.org

| Catalyst Type | Example Catalyst | Role in Reaction | Reference |

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Protonates carbonyl oxygen, enhancing electrophilicity. | thieme-connect.de |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Acts as a strong acid catalyst for condensation. | tno.nlresearchgate.net |

| Brønsted Acid | Phosphotungstic Acid | Serves as a recyclable and highly active catalyst. | rsc.orgresearchgate.net |

Lewis acids, or electron-pair acceptors, also serve as effective catalysts for acetalization. wikipedia.org Common Lewis acid catalysts include compounds based on metals like aluminum, boron, tin, and titanium, such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), and tin tetrachloride (SnCl₄). wikipedia.org In contrast to Brønsted acids, Lewis acids activate the carbonyl compound by coordinating directly with the lone pair of electrons on the carbonyl oxygen. This coordination withdraws electron density from the carbonyl group, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the diol. wikipedia.orgscirp.org This mechanism avoids the generation of free protons and can be advantageous for substrates sensitive to strong protic acids. Lewis acids like AlCl₃ are particularly relevant in related synthetic pathways such as the Friedel-Crafts reaction to produce derivatives of this compound. evitachem.comscirp.org Other Lewis acids such as zirconium tetrachloride (ZrCl₄) and various metal triflates have also proven to be efficient catalysts for this transformation. organic-chemistry.orgscilit.com

| Catalyst Type | Example Catalyst | Role in Reaction | Reference |

| Lewis Acid | Aluminum Chloride (AlCl₃) | Coordinates with carbonyl oxygen to increase electrophilicity. | evitachem.comwikipedia.org |

| Lewis Acid | Boron Trifluoride (BF₃) | Acts as an electron-pair acceptor to activate the substrate. | wikipedia.orggoogle.com |

| Lewis Acid | Tin(IV) Chloride (SnCl₄) | A common Lewis acid used in classical organic reactions. | wikipedia.org |

| Lewis Acid | Zirconium(IV) Chloride (ZrCl₄) | A highly efficient and chemoselective catalyst for acetalization. | organic-chemistry.org |

The acid-catalyzed formation of 1,3-dioxanes is a reversible equilibrium reaction that produces water as a byproduct. wikipedia.orgrsc.org To achieve high yields, this water must be removed from the reaction mixture to drive the equilibrium toward the product side, in accordance with Le Châtelier's principle. wikipedia.org Several strategies are employed for this purpose:

Azeotropic Distillation: This is the standard and most common method. The reaction is typically conducted in a nonpolar solvent like benzene (B151609) or toluene (B28343) that forms an azeotrope with water. thieme-connect.de Using a Dean-Stark apparatus, the water-containing azeotrope is continuously distilled from the reaction mixture. Upon cooling in the condenser, the water separates from the immiscible organic solvent and is collected in the trap, while the solvent returns to the reaction flask. organic-chemistry.orgwikipedia.org

Use of Dehydrating Agents: Chemical or physical desiccants can be added directly to the reaction. Orthoesters, such as trimethyl orthoformate, are effective chemical dehydrating agents as they react with the water produced to form an ester and an alcohol, thus preventing the reverse reaction. wikipedia.orgorganic-chemistry.org Physical desiccants like anhydrous salts or molecular sieves can also be used to sequester the water as it forms. organic-chemistry.orgwikipedia.org

Pervaporation: More advanced techniques include the use of pervaporation membranes. In this setup, a membrane that is selectively permeable to water is used to continuously remove it from the reaction vessel, which can significantly increase the product yield. tno.nl

Solvent Choice: Recently, the use of deep eutectic solvents (NADES) has been reported to promote acetalization without the need for external catalysts or water-removing techniques, offering a more sustainable approach. nih.gov

While the condensation of diols and carbonyls is the primary method for forming the dioxane ring itself, derivatives can be synthesized through subsequent reactions on the pre-formed ring. Direct alkylation is one such method. For instance, a derivative of this compound has been synthesized via the direct alkylation of the parent compound. evitachem.com In this approach, this compound is treated with an alkylating agent, such as 3-chloropropyl bromide, in the presence of a base like potassium carbonate. evitachem.com This method allows for the introduction of various functional groups onto the dioxane skeleton, expanding its synthetic utility. The alkylation of indole (B1671886) with 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones is another example of modifying a dioxane-containing structure. benthamdirect.com

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, can also be employed in the synthesis of 1,3-dioxane derivatives. nih.gov These reactions involve the alkylation or acylation of an aromatic ring. A derivative of this compound can be prepared via a Friedel-Crafts reaction where the parent dioxane reacts with 3-chloropropyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. evitachem.com In a related process, a reductive Friedel-Crafts reaction of 2-aryl-1,3-dioxanes with arenes has been shown to produce diarylmethanes, demonstrating the reactivity of the dioxane ring under superacidic conditions. scilit.comacs.org Furthermore, the Friedel-Crafts alkylation of indoles with 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones, a derivative of Meldrum's acid, highlights another pathway where the dioxane moiety is a key reactant. tandfonline.com These methods underscore the versatility of the 1,3-dioxane structure in electrophilic aromatic substitution reactions.

Role of Lewis Acid Catalysts (e.g., Aluminum Chloride)

Domino Reaction Sequences in Dioxane Formation

Domino reactions, also known as tandem or cascade reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates. 20.210.105e-bookshelf.de This approach aligns with the principles of green chemistry by reducing solvent waste, purification steps, and energy consumption. 20.210.105 The most prominent domino sequence for the formation of 1,3-dioxane rings is the Prins reaction. wikipedia.orgjk-sci.com

The Prins reaction involves the acid-catalyzed electrophilic addition of an aldehyde or ketone to an alkene. wikipedia.org The outcome is highly dependent on the reaction conditions. wikipedia.org Specifically, when an excess of an aldehyde (like formaldehyde) is used at low temperatures, the primary product is a 1,3-dioxane. wikipedia.org The mechanism begins with the protonation of the aldehyde by an acid catalyst, forming a highly electrophilic oxonium ion. wikipedia.org This species is then attacked by the nucleophilic double bond of the alkene, generating a stabilized β-hydroxy carbocation intermediate. jk-sci.com In a domino fashion, this carbocation is trapped by a second molecule of the aldehyde, followed by ring closure to yield the stable six-membered 1,3-dioxane ring. beilstein-journals.org

Contemporary and Catalytic Synthesis Advancements

Modern synthetic chemistry has moved beyond stoichiometric acid catalysis to develop more refined, selective, and environmentally benign methods for 1,3-dioxane synthesis. These advancements primarily focus on metal-catalyzed and organocatalytic systems that offer greater control over reactivity and, in some cases, stereoselectivity.

Metal-Catalyzed Cyclization Methods

Metal-based catalysts, particularly those involving mild Lewis acids, have proven highly effective in promoting the cyclization reactions that form 1,3-dioxanes. These methods often proceed under milder conditions than traditional Brønsted acid catalysis, offering better functional group tolerance and higher selectivity.

Boric acid (H₃BO₃) has emerged as an efficient, mild, inexpensive, and non-toxic catalyst for a variety of organic transformations, including condensation reactions. semanticscholar.org It functions as a weak Lewis acid and is noted for its ease of handling and safety. semanticscholar.org Boric acid has been successfully employed to catalyze the Prins condensation reaction for the synthesis of dioxanes. researchgate.net Its catalytic activity facilitates the formation of the dioxane ring from olefins and aldehydes under gentle conditions. researchgate.net In a related application, boric acid has been used to effectively isolate 4,4-dimethyl-1,3-dioxane (B1195079) from reaction mixtures by forming a stable boric ester derivative, highlighting its strong interaction with the 1,3-diol substructure inherent in the dioxane ring. google.com

Molecular iodine (I₂) has gained significant attention as a versatile, inexpensive, and readily available catalyst for various organic transformations. It has been found to be a particularly effective and mild reagent for promoting the Prins reaction to produce 1,3-dioxane derivatives. researchgate.netresearchgate.net This method involves the cross-coupling of olefins with aldehydes, affording 4-substituted 1,3-dioxanes in excellent yields with high selectivity and short reaction times. researchgate.net The protocol is versatile, working not only with formaldehyde (B43269) but also with other aldehydes such as acetaldehyde and propionaldehyde. researchgate.net The catalytic cycle is believed to involve iodine acting as a Lewis acid to activate the aldehyde carbonyl group, thereby facilitating the subsequent nucleophilic attack from the alkene. researchgate.net

| Olefin Substrate | Aldehyde | Catalyst | Yield (%) |

|---|---|---|---|

| Styrene | Paraformaldehyde | I₂ | 92 |

| α-Methylstyrene | Paraformaldehyde | I₂ | 90 |

| Indene | Paraformaldehyde | I₂ | 88 |

| β-Pinene | Paraformaldehyde | I₂ | 82 |

| Styrene | Acetaldehyde | I₂ | 80 |

| Styrene | Propionaldehyde | I₂ | 78 |

Table 1: Examples of Iodine-Catalyzed Prins Reaction for 1,3-Dioxane Synthesis. researchgate.net

Bis(trifluoromethanesulfonyl)imide (Tf₂NH), also known as triflimide, and its corresponding salts are exceptionally strong Brønsted and Lewis acids, valued for their high catalytic activity and the low nucleophilicity of the conjugate base. mdpi.com In the context of dioxane synthesis, these compounds are often used as powerful catalysts or co-catalysts. For instance, the combination of molecular iodine with bis(trifluoromethanesulfonyl)imide salts has been shown to be an effective catalytic system for the Prins reaction, leading to the generation of 1,3-dioxanes. researchgate.netresearchgate.net Furthermore, metal salts of triflimide, such as gold(I) complexes like XPhosAuNTf₂, serve as potent catalysts for various cyclization reactions, often using 1,4-dioxane (B91453) as an optimal solvent, which underscores the stability and compatibility of the dioxane core with these catalytic systems. nih.gov

Iodine-Promoted Prins Reactions

Organocatalytic Approaches (e.g., Proline)

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, represents a major field of contemporary synthesis. While the amino acid proline is a celebrated organocatalyst, it is primarily known for facilitating aldol (B89426) and Mannich reactions by forming enamine and iminium intermediates. clockss.orgwpmucdn.com Its direct application to the Prins reaction for dioxane synthesis is not standard.

However, the field has evolved to produce sophisticated organocatalysts specifically for this purpose. A significant advancement is the development of confined imino-imidodiphosphate (iIDP) Brønsted acids. acs.orgnih.gov These powerful, chiral organocatalysts have enabled the first highly enantioselective intermolecular Prins reaction between styrenes and formaldehyde to produce chiral 1,3-dioxanes. acs.orgnih.govorganic-chemistry.org Mechanistic studies suggest the reaction proceeds through a concerted, highly asynchronous addition of an acid-activated formaldehyde oligomer to the olefin, avoiding a discrete carbocation intermediate. nih.govorganic-chemistry.org This method provides access to valuable, optically active 1,3-diols after ring-opening of the resulting enantioenriched dioxanes. acs.org

| Styrene Derivative | Catalyst | Solvent | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| Styrene | (S)-iIDP 4c | Cyclohexane (B81311) | 90 | 95.5:4.5 |

| 4-Chlorostyrene | (S)-iIDP 4c | Cyclohexane | 84 | 96:4 |

| 4-Bromostyrene | (S)-iIDP 4c | Cyclohexane | 84 | 95.5:4.5 |

| 4-Methylstyrene | (S)-iIDP 4c | Cyclohexane | 88 | 96:4 |

| 3-Chlorostyrene | (S)-iIDP 4c | Cyclohexane | 76 | 95:5 |

Table 2: Enantioselective Intermolecular Prins Reaction Using a Chiral iIDP Organocatalyst. nih.gov

Green Chemistry Principles in Dioxane Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of dioxane derivatives to enhance sustainability and reduce environmental impact. Key areas of focus include the use of reusable catalysts and environmentally benign solvent systems.

The reusability of solvents is another critical aspect. The use of aqueous media, such as gluconic acid aqueous solutions, provides an environmentally friendly alternative to volatile organic compounds (VOCs). researchgate.netsioc-journal.cn These aqueous systems can often be recycled, contributing to a more sustainable process.

The use of water as a solvent in organic synthesis is highly desirable from a green chemistry perspective. Gluconic acid aqueous solution (GAAS) has emerged as a bio-based, non-toxic, non-volatile, and biodegradable catalytic medium for various organic transformations, including the synthesis of dioxane derivatives. researchgate.netsioc-journal.cn GAAS has been successfully used in one-pot, three-component reactions to produce β-indole derivatives of 2,2-pentamethylene-1,3-dioxane-4,6-dione with high yields. sioc-journal.cn This method offers several advantages, including mild reaction conditions and a simple work-up procedure. sioc-journal.cn The use of aqueous media like GAAS can outperform conventional and other green solvents for certain reactions. researchgate.net

Reusability of Catalysts and Solvents

Stereoselective Synthesis of this compound Derivatives

The control of stereochemistry is crucial in the synthesis of many biologically active molecules and fine chemicals. Consequently, significant effort has been dedicated to developing stereoselective methods for the synthesis of this compound derivatives.

The Prins reaction, which involves the acid-catalyzed reaction of an alkene with an aldehyde, is a powerful tool for the synthesis of 1,3-dioxanes. nih.govresearchgate.net The development of a catalytic asymmetric intermolecular Prins reaction has been a significant breakthrough, allowing for the synthesis of enantioenriched 1,3-dioxanes. nih.govresearchgate.netacs.org Chiral, confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts have been successfully employed for the enantioselective intermolecular Prins reaction of styrenes with paraformaldehyde, yielding diverse 1,3-dioxanes in good yields and with excellent enantioselectivities. nih.govresearchgate.netacs.org These enantioenriched 1,3-dioxanes are valuable synthetic intermediates that can be converted into optically active 1,3-diols. nih.govresearchgate.netacs.org Another approach involves using catalytic iodine in the presence of a bis(trifluoromethanesulfonyl)imide salt, which also provides an asymmetric route to 1,3-dioxanes. thieme-connect.com

Enzymatic methods offer a highly selective and environmentally friendly alternative for the synthesis of chiral compounds. sciencenet.cn Enzymes can be used to produce chiral analogs of this compound with high enantiopurity. For example, the kinetic resolution of racemic epoxides catalyzed by epoxide hydrolases can provide enantiomerically pure epoxides and diols, which are precursors to chiral dioxanes. researchgate.net Specifically, an epoxide hydrolase from Aspergillus niger has been used for the preparative scale synthesis of enantiopure glycidyl (B131873) acetals. researchgate.net The use of enzymes in organic synthesis is a rapidly growing field, driven by their high selectivity and ability to operate under mild reaction conditions. sciencenet.cnuni-duesseldorf.de

Asymmetric Prins Reaction for Dioxane Synthesis

Synthetic Routes to Functionalized this compound Derivatives

The functionalization of the this compound scaffold allows for the creation of a wide array of derivatives with tailored properties. These functionalized derivatives serve as key building blocks in the synthesis of more complex molecules, including polymers and pharmaceuticals.

One common strategy involves starting with a pre-functionalized precursor. For example, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid can be synthesized and subsequently used as a starting material for further modifications. mdpi.comresearchgate.net This carboxylic acid derivative can be converted into an anhydride (B1165640) or coupled with other molecules to introduce new functional groups. mdpi.comresearchgate.net

Another approach is the direct functionalization of the dioxane ring or its substituents. For instance, a bromoethyl group can be introduced at the 2-position to yield 2-(2-bromoethyl)-2,5,5-trimethyl-1,3-dioxane, a versatile intermediate for further synthetic transformations. researchgate.netsigmaaldrich.com

The synthesis of phosphonate-functionalized polycarbonates has been achieved through the ring-opening polymerization of a cyclic carbonate monomer derived from 2,2-bis(hydroxymethyl)propionic acid. mdpi.com The synthesis of this monomer involves the formation of a 2,2,5-trimethyl-1,3-dioxane-5-carboxylate intermediate. mdpi.com

Furthermore, copolymers of styrene, methyl methacrylate, and 2,2,5-trimethyl-5-(4-vinylbenzyl)-1,3-dioxane-4,6-dione have been synthesized and used to modify the properties of polylactic acid (PLA). researchgate.net

Synthesis of Carboxylic Acid Derivatives (e.g., 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid)

The synthesis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid is a notable example of creating a carboxylic acid derivative from a dioxane precursor. iucr.org This compound, along with its anhydride, serves as a significant intermediate in the synthesis of dendrimers, which are highly branched and monodisperse polymers. iucr.org

One established method for its synthesis involves the reaction of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) with 2,2-dimethoxypropane (B42991) in acetone, using p-toluenesulfonic acid monohydrate as a catalyst. iucr.org The reaction is typically stirred at room temperature for several hours. iucr.org The process is then quenched, and the product is purified through a series of steps including solvent evaporation, dissolution in dichloromethane, and washing with deionized water. iucr.org

The structural analysis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid reveals that the carboxyl group is in an equatorial position on the 1,3-dioxane ring. iucr.orgnih.gov This conformation is significant for its subsequent reactivity and the architecture of the resulting dendrimers. iucr.org

Table 1: Synthesis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid

| Starting Material | Reagents | Solvent | Catalyst | Key Findings |

|---|

Synthesis of Halogenated Derivatives (e.g., 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane)

Halogenated derivatives of this compound are valuable intermediates in organic synthesis. evitachem.comsmolecule.com The synthesis of 2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane (B1356396) can be achieved through several routes. evitachem.comnbinno.com

One common method is the direct alkylation of this compound with a suitable haloalkylating agent like 3-chloropropyl bromide, typically in the presence of a base such as potassium carbonate. evitachem.comnbinno.com Another approach involves a Friedel-Crafts reaction, where this compound reacts with 3-chloropropyl chloride using a Lewis acid catalyst like aluminum chloride. evitachem.comnbinno.com A less common method involves the reaction of 3-chloropropanol with this compound under alkaline conditions.

The resulting 2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane can be purified by distillation. google.com This compound can then be used to form Grignard reagents, demonstrating its utility in forming carbon-carbon bonds. google.com

Table 2: Synthesis Methods for 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane

| Method | Reagents | Catalyst/Base |

|---|---|---|

| Direct Alkylation | This compound, 3-chloropropyl bromide | Potassium carbonate |

| Friedel-Crafts Reaction | This compound, 3-chloropropyl chloride | Aluminum chloride |

Synthesis of Hydroxymethyl Derivatives (e.g., 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane)

5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane is another important derivative used as an intermediate in various syntheses. ontosight.ai A primary method for its preparation is the acid-catalyzed condensation of 2-hydroxymethyl-2-methyl-1,3-propanediol with acetone. This reaction can achieve high yields under optimized conditions.

Another synthetic route involves the reaction of 2,2-dimethyl-1,3-dioxane (B13969650) with methylmagnesium bromide, followed by hydrolysis. ontosight.ai The purification of the final product is often achieved through techniques like column chromatography to ensure high purity. The hydroxymethyl group on the dioxane ring can be further modified, for example, through tosylation, to create other useful synthetic intermediates.

Table 3: Synthesis of 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane

| Starting Material | Reagents | Catalyst | Yield |

|---|---|---|---|

| 2-Hydroxymethyl-2-methyl-1,3-propanediol | Acetone | Acid | 83.9% |

Synthesis of Dione (B5365651) Derivatives (e.g., 2,2,5-Trimethyl-1,3-dioxane-4,6-dione)

2,2,5-Trimethyl-1,3-dioxane-4,6-dione (B50244), a derivative of Meldrum's acid, is a versatile reagent in organic synthesis. ontosight.ai It is typically synthesized through a condensation reaction involving malonic acid and acetone, catalyzed by a strong acid such as sulfuric acid. ontosight.aiwikipedia.org

This compound is known for its acidity and its ability to undergo various reactions, including alkylation and acylation. wikipedia.org These reactions make it a useful building block for creating a wide array of more complex organic molecules. ontosight.ai The thermal decomposition of 2,2,5-trimethyl-1,3-dioxane-4,6-dione has also been studied, revealing its potential as a precursor for functionalized carbon materials. researchgate.net

Table 4: Synthesis and Properties of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione

| Common Name | Synthesis Method | Key Properties |

|---|

Synthesis of Vinylbenzyl Derivatives

The synthesis of vinylbenzyl derivatives of this compound has been explored, particularly for applications in polymer chemistry. researchgate.net An example is the synthesis of 2,2,5-trimethyl-5-(4-vinylbenzyl)-1,3-dioxane-4,6-dione. researchgate.net This compound has been used as a chain extender to increase the molecular weight and melt viscosity of polymers like poly(lactic acid) (PLA). researchgate.net

The synthesis involves reacting a Meldrum's acid derivative with poly(styrene-co-p-chloromethyl styrene). researchgate.net The resulting polymer, functionalized with Meldrum's acid, can then be thermally treated to generate reactive ketene (B1206846) intermediates. researchgate.net These intermediates can rapidly react with nucleophiles, providing a pathway to new organic building blocks. researchgate.net

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid |

| 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride |

| 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane |

| 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane |

| 2,2,5-Trimethyl-1,3-dioxane-4,6-dione |

| 2,2,5-trimethyl-5-(4-vinylbenzyl)-1,3-dioxane-4,6-dione |

| 2,2-bis(hydroxymethyl)propionic acid |

| 2,2-dimethoxypropane |

| p-toluenesulfonic acid monohydrate |

| Dichloromethane |

| 3-chloropropyl bromide |

| Potassium carbonate |

| 3-chloropropyl chloride |

| Aluminum chloride |

| 3-chloropropanol |

| 2-hydroxymethyl-2-methyl-1,3-propanediol |

| Acetone |

| Methylmagnesium bromide |

| Malonic acid |

| Sulfuric acid |

| Meldrum's acid |

| Poly(lactic acid) |

Reactivity and Chemical Transformations of 2,5,5 Trimethyl 1,3 Dioxane Scaffolds

General Reactivity Patterns of 1,3-Dioxanes

1,3-Dioxanes are six-membered cyclic ethers containing two oxygen atoms. evitachem.com Their reactivity is largely influenced by the acetal (B89532) or ketal functionality within the ring. Generally, 1,3-dioxanes are stable under neutral and basic conditions, making them effective protecting groups for 1,3-diols and carbonyl compounds in organic synthesis. However, they are susceptible to cleavage under acidic conditions.

The rate of reactions involving the 1,3-dioxane (B1201747) ring can be influenced by the substitution pattern. For instance, in reductive cleavage reactions using lithium aluminum hydride and aluminum chloride, 1,3-dioxolanes (five-membered rings) are hydrogenolyzed faster than the corresponding 1,3-dioxanes. cdnsciencepub.com This difference is attributed to the relative ease of forming the intermediate oxocarbonium ion. cdnsciencepub.com Substituents on the ring can also exert electronic effects; electron-donating groups tend to enhance the rate of reactions like hydrogenolysis, while electron-withdrawing groups have a retarding effect. cdnsciencepub.com

The trimethyl substitution in compounds like 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid can induce torsional strain in the dioxane ring, which may alter its reactivity compared to less substituted analogs.

Transformations Involving the Dioxane Ring

Hydrolysis of the Acetal Linkage

The acetal linkage in 2,5,5-trimethyl-1,3-dioxane and its derivatives is susceptible to hydrolysis under acidic conditions, regenerating the parent carbonyl compound and the 1,3-diol. evitachem.comsmolecule.com This reaction is a cornerstone of its use as a protecting group. The hydrolysis can also occur in the presence of water or aqueous bases. evitachem.com The stability of the dioxane ring allows for various chemical modifications to be performed on other parts of the molecule before its removal. smolecule.com For instance, derivatives like 2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane (B1356396) can undergo hydrolysis to yield the corresponding alcohol and acid. evitachem.com Similarly, anhydride (B1165640) derivatives, such as 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride, are susceptible to rapid hydrolysis in aqueous media.

| Reactant | Conditions | Products | Reference |

| 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane | Water or aqueous bases | Corresponding alcohols and acids | evitachem.com |

| 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic anhydride | Aqueous media | 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid |

Oxidation Reactions

The 1,3-dioxane ring itself is generally resistant to oxidation. However, functional groups attached to the ring can be oxidized. For instance, derivatives of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid can be oxidized using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide to form the corresponding carboxylic acids or ketones. The specific outcome of the oxidation depends on the nature of the substituent and the reaction conditions.

| Reactant | Oxidizing Agent | Product(s) | Reference |

| 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester | Potassium permanganate, Chromium trioxide | Corresponding carboxylic acids or ketones | |

| Methyl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Corresponding carboxylic acids or other oxidized derivatives |

Ring-Opening Reactions

Beyond hydrolysis, the 1,3-dioxane ring can undergo opening through other mechanisms. Reductive cleavage using reagents like lithium aluminum hydride in the presence of a Lewis acid such as aluminum chloride can open the ring to form hydroxy ethers. cdnsciencepub.com The direction of ring-opening can be influenced by substituents on the ring. cdnsciencepub.com Additionally, certain cyclic carbonates derived from 1,3-dioxanes can undergo ring-opening polymerization, sometimes accompanied by the release of carbon dioxide to form polyethers. researchgate.net

Reactions of Peripheral Functional Groups

Nucleophilic Substitution Reactions on Alkyl Halide Moieties

Derivatives of this compound bearing alkyl halide functionalities are versatile intermediates for introducing various substituents. The chloropropyl group in 2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane, for example, can readily undergo nucleophilic substitution reactions with a range of nucleophiles. evitachem.com This allows for the synthesis of a diverse array of derivatives. The dioxane ring provides stability to any intermediates that may form during these substitution reactions. evitachem.com Similarly, 5-bromo-2,2,5-trimethyl-1,3-dioxane-4,6-dione (B1594109) is susceptible to nucleophilic substitution reactions due to the presence of the bromine atom. ontosight.ai

| Reactant | Reaction Type | Key Feature | Reference |

| 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane | Nucleophilic Substitution | The chloropropyl group is the site of reaction. | evitachem.com |

| 5-Bromo-2,2,5-trimethyl-1,3-dioxane-4,6-dione | Nucleophilic Substitution | The bromine atom is susceptible to substitution. | ontosight.ai |

Elimination Reactions to Form Alkenes

Elimination reactions provide a fundamental pathway for the synthesis of alkenes from saturated precursors. libretexts.org In the context of this compound derivatives, elimination reactions can be induced under specific conditions to introduce unsaturation.

For instance, derivatives of this compound featuring a suitable leaving group, such as a halide, can undergo elimination to form alkenes. evitachem.com One common method to achieve this is dehydrohalogenation, which involves the removal of a hydrogen halide (HX) from an alkyl halide using a strong base. libretexts.org Another significant elimination pathway is the dehydration of alcohols, typically catalyzed by a strong acid. libretexts.org

While direct elimination from the this compound ring itself is less common, functional groups attached to the scaffold can readily participate in these reactions. For example, a derivative like 2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane can undergo elimination reactions under certain conditions to yield an alkene. evitachem.com The stability of the dioxane ring can influence the reaction intermediates. evitachem.com

Furthermore, the conversion of a carbonyl group to an alkene can be achieved through a two-step process involving reduction to an alcohol followed by dehydration. Alternatively, the alcohol can be converted to a tosylate, which is a good leaving group, and then treated with a base like a combination of lithium bromide (LiBr) and lithium carbonate (Li2CO3) in dimethylformamide (DMF) to facilitate elimination. arkat-usa.org

The following table summarizes common elimination reactions for the formation of alkenes.

| Reaction Type | Substrate | Reagents | Product |

| Dehydrohalogenation | Alkyl Halide | Strong Base (e.g., KOH) | Alkene |

| Dehydration | Alcohol | Strong Acid (e.g., H₂SO₄) | Alkene |

Derivatization of Hydroxyl Groups (e.g., Tosylation, Azidation)

Hydroxyl groups on this compound scaffolds can be readily derivatized to introduce other functional groups, expanding their synthetic utility. Tosylation and azidation are two important transformations.

Tosylation is the conversion of a hydroxyl group to a tosylate ester by reacting it with p-toluenesulfonyl chloride (TsCl), often in the presence of a base like pyridine. This is a crucial step as the tosylate group is an excellent leaving group in nucleophilic substitution and elimination reactions. For example, 5-(hydroxymethyl)-2,2,5-trimethyl-1,3-dioxane can be converted to 5-(tosylmethyl)-2,2,5-trimethyl-1,3-dioxane in high yield.

Azidation involves the introduction of an azide (B81097) group (–N₃). A common method is the nucleophilic substitution of a tosylate with sodium azide (NaN₃). Following the tosylation of 5-(hydroxymethyl)-2,2,5-trimethyl-1,3-dioxane, the resulting tosylate can react with sodium azide in a solvent mixture like DMF/water to produce 5-(azidomethyl)-2,2,5-trimethyl-1,3-dioxane with a high yield of 87%. Organic azides are versatile intermediates in their own right, participating in reactions like cycloadditions and rearrangements. researchgate.netcore.ac.uk The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent "click" reaction for forming triazoles. acs.org

The table below outlines the reaction conditions for the tosylation and azidation of a hydroxyl-functionalized this compound.

| Reaction | Starting Material | Reagents | Product | Yield |

| Tosylation | 5-(hydroxymethyl)-2,2,5-trimethyl-1,3-dioxane | p-toluenesulfonyl chloride, pyridine | 5-(tosylmethyl)-2,2,5-trimethyl-1,3-dioxane | ~89% |

| Azidation | 5-(tosylmethyl)-2,2,5-trimethyl-1,3-dioxane | Sodium azide, DMF/water | 5-(azidomethyl)-2,2,5-trimethyl-1,3-dioxane | 87% |

Functionalization of Carboxyl Groups (e.g., Anhydride Formation)

Carboxyl groups attached to the this compound framework can be functionalized in various ways, with anhydride formation being a notable example. Anhydrides are reactive species that can be used in acylation reactions.

The synthesis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride has been reported. researchgate.net This anhydride can be used in esterification reactions, for instance, in the synthesis of dendrimers. researchgate.net The reaction of a hydroxyl-terminated molecule with 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride leads to the formation of a dioxane-terminated derivative. researchgate.net O-carboxyanhydrides (OCAs) have also emerged as useful monomers for the preparation of functionalized polyesters. acs.org

The reactivity of the carboxyl group also allows for the formation of other derivatives. For example, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid can be esterified with ethenyl groups to form 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid ethenyl ester.

Reactivity of Dione (B5365651) Derivatives (e.g., 2,2,5-Trimethyl-1,3-dioxane-4,6-dione)

2,2,5-Trimethyl-1,3-dioxane-4,6-dione (B50244), also known as methyl Meldrum's acid, is a particularly reactive derivative. Its dione structure and the acidic nature of the C5 proton make it a valuable building block in organic synthesis. vulcanchem.comontosight.ai

Condensation Reactions

2,2,5-Trimethyl-1,3-dioxane-4,6-dione readily undergoes condensation reactions. cymitquimica.comsmolecule.com The acidity of the methylene (B1212753) group at the C-5 position facilitates its participation in such reactions. vulcanchem.com For example, it can react with aldehydes or ketones to form α,β-unsaturated carbonyl compounds. smolecule.com These reactions are often catalyzed and provide a route to a variety of derivatives.

Substitution Reactions

The 2,2,5-trimethyl-1,3-dioxane-4,6-dione scaffold can participate in substitution reactions. cymitquimica.com The presence of the carbonyl groups makes the dioxane ring susceptible to nucleophilic attack. smolecule.com Additionally, derivatives such as 5-bromo-2,2,5-trimethyl-1,3-dioxane-4,6-dione are of interest due to the bromine atom making the compound susceptible to nucleophilic substitution reactions, which can be useful for synthesizing other complex molecules. ontosight.ai

Knoevenagel Condensation

The Knoevenagel condensation is a prominent reaction involving 2,2,5-trimethyl-1,3-dioxane-4,6-dione and its parent compound, Meldrum's acid. researchgate.net This reaction involves the condensation of an active methylene compound with an aldehyde or ketone. The high acidity of the C5-protons in Meldrum's acid and its derivatives makes them excellent substrates for this transformation. uitm.edu.myuitm.edu.my

The Knoevenagel condensation of 2,2,5-trimethyl-1,3-dioxane-4,6-dione with various aldehydes leads to the formation of 5-arylidene derivatives. uitm.edu.myresearchgate.net These reactions can sometimes be carried out without a catalyst and often result in high yields. uitm.edu.my The products of these condensations are valuable intermediates for the synthesis of more complex molecules. researchgate.net For instance, a Knoevenagel condensation intermediate can be formed during the reaction of 3,4-dimethoxybenzaldehyde (B141060) with Meldrum's acid. orgsyn.org

Michael Addition Reactions

While this compound itself is not a typical Michael donor, derivatives of the broader 1,3-dioxane class, particularly those with activated methylene groups, are effective in Michael addition reactions. For instance, 2-phenyl-1,3-dioxane-4,6-dione (B3051925) is recognized for its high reactivity as a C-H acid and its utility as a precursor for constructing Michael adducts. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. researchgate.net

Research has shown that organocatalyzed Michael additions are significant for creating key precursors for natural products. thieme-connect.de The mechanism of these reactions can be complex, sometimes involving the formation of intermediate structures like amino-nitro-cyclobutanes in the case of amine-catalyzed additions to nitroalkenes. researchgate.net The reactivity in these systems is often enhanced by the presence of additives such as water or acids. thieme-connect.de

Reactions with Organometallic Reagents (e.g., Grignard Reagents, Organozinc Reagents)

The 1,3-dioxane ring is generally stable under the basic conditions of organometallic reactions, making it an effective protecting group. thieme-connect.de This stability allows for selective reactions at other parts of a molecule containing a this compound moiety.

Grignard Reagents:

Grignard reagents, organomagnesium compounds, are powerful nucleophiles used for forming carbon-carbon bonds. The 1,3-dioxane scaffold is particularly useful because Grignard reagents derived from β-haloalkyl-1,3-dioxanes are thermally stable, unlike their 1,3-dioxolane (B20135) counterparts. orgsyn.org This stability is crucial for their successful application in synthesis.

For example, 2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane can be converted into its corresponding Grignard reagent. google.com This reagent can then participate in various reactions, such as alkylation and acylation, and addition to carbonyl groups. orgsyn.org A series of tertiary alcohols have been synthesized by reacting 1-(5-isopropyl-1,3-dioxan-5-yl)ethan-1-one with different Grignard reagents, demonstrating the utility of this approach. researchgate.net

Table 1: Examples of Grignard Reactions with 1,3-Dioxane Derivatives

| 1,3-Dioxane Derivative | Grignard Reagent | Product Type | Reference |

| 2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane | Magnesium | Grignard Reagent | google.com |

| 1-(5-isopropyl-1,3-dioxan-5-yl)ethan-1-one | EtMgBr, EtMgI, AllylMgBr, etc. | Tertiary Alcohols | researchgate.net |

| 5-bromopentan-2-one-2,2-dimethylpropylene ketal | Magnesium | Grignard Reagent | google.com |

Organozinc Reagents:

Organozinc reagents offer a milder alternative to Grignard reagents and exhibit high functional group tolerance. thieme-connect.de Their formation often involves a transmetalation step from a corresponding organolithium or organomagnesium compound. The intermediate organozinc species are crucial as they can prevent the formation of multiple substitution products. acs.org While direct reactions of this compound with organozinc reagents are not extensively detailed in the provided context, the principles of using organozinc compounds in organic synthesis are well-established. They participate in a variety of transformations, including cross-coupling reactions and additions to electrophiles. thieme-connect.de

Polymerization and Copolymerization Reactions

Derivatives of 1,3-dioxane are important monomers in polymerization reactions, leading to the formation of polyesters and other functional polymers.

Cationic copolymerization is a key method for synthesizing polymers from cyclic monomers like 1,3-dioxane derivatives. For instance, the cationic copolymerization of 2-methylene-5,5-dimethyl-1,3-dioxane with other cyclic ketene (B1206846) acetals has been studied. researchgate.net The reactivity ratios determined in these studies indicate that the resulting copolymers often consist of short blocks of each monomer. researchgate.net Spectroscopic analysis has confirmed that these polymerizations proceed through a cationic 1,2-polymerization route, where the ring structure is retained. researchgate.net

In the case of cyclic carbonates with an exomethylene group, such as 5-methylene-1,3-dioxan-2-one, cationic ring-opening polymerization can exhibit pseudo-living characteristics. acs.org This is attributed to the stabilization of the propagating cation by the exomethylene group, which can lead to better control over the polymer's molecular weight and the potential for creating block copolymers. acs.org

Dioxane derivatives play a role in modifying existing polymers through chain extension reactions. Chain extenders are used to increase the molecular weight and melt viscosity of polymers like poly(lactic acid) (PLA). researchgate.net For example, copolymers containing 2,2,5-trimethyl-5-(4-vinylbenzyl)-1,3-dioxane-4,6-dione have been synthesized and melt-mixed with PLA. researchgate.net The ketene groups generated from the dioxane-dione derivative react with the hydroxyl and carboxylic acid end groups of PLA, leading to an increase in its molecular weight. researchgate.net

Conformational Analysis and Stereochemistry of 2,5,5 Trimethyl 1,3 Dioxane Systems

Fundamental Conformational Isomers of Six-Membered Heterocycles

Saturated six-membered rings, such as cyclohexane (B81311) and its heterocyclic analogs like 1,3-dioxane (B1201747), are not planar. They adopt puckered conformations to alleviate angle and torsional strain. rsc.orgbrainly.com The primary, low-energy conformations are the chair and the twist-boat forms.

Chair Conformation

The chair conformation is the most stable arrangement for most six-membered rings, including 1,3-dioxane. rsc.orgbrainly.comscielo.org.mxthieme-connect.de This structure minimizes both torsional strain, by staggering adjacent bonds, and angle strain. In the chair form, substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). For 1,3-dioxane, the chair conformation is significantly more stable than flexible forms. thieme-connect.de The presence of two oxygen atoms in the ring, with C-O bonds being shorter than C-C bonds, leads to more pronounced 1,3-diaxial interactions compared to cyclohexane. thieme-connect.describd.comsemanticscholar.org This increased interaction influences the preference of substituents for the equatorial position. scribd.com For instance, in 2-methyl-1,3-dioxane, the equatorial methyl group is even more favored than in methylcyclohexane (B89554) due to these heightened steric clashes in the axial position. scribd.com

Twist-Boat Conformations (e.g., 2,5-Twist, 1,4-Twist)

While less stable than the chair form, the twist-boat is another key conformation for six-membered rings. brainly.com It represents a local minimum on the potential energy surface. researchgate.net The boat conformation itself is generally a high-energy transition state, destabilized by "flagpole" interactions between substituents at the 1 and 4 positions and by eclipsed torsional strain. brainly.com The twist-boat conformation alleviates some of this strain by slightly twisting the boat structure. brainly.com For the 1,3-dioxane ring, there are two principal twist forms, the 1,4-twist and the 2,5-twist. researchgate.netarkat-usa.org In some heavily substituted 1,3-dioxanes, where severe steric interactions destabilize the chair form, a twist conformation can become the ground state. arkat-usa.org For the parent 1,3-dioxane, the energy difference between the chair and the twist-boat conformation is estimated to be at least 4 kcal/mol. researchgate.net

Potential Energy Surfaces and Interconversion Pathways

The various conformations of a six-membered ring are not static but interconvert through a process known as ring inversion. This process involves transitions through higher-energy states, such as half-chair and boat conformations, which are mapped on a potential energy surface (PES). researchgate.netscispace.com Quantum-chemical studies on substituted 1,3-dioxanes have detailed these pathways, identifying the chair and twist forms as energy minima and other forms like half-chair and sofa as energy maxima (transition states). researchgate.net The interconversion between the two chair forms (ring flip) proceeds through a pathway involving twist-boat intermediates.

The energy barrier for ring inversion is a measure of the conformational rigidity of the ring. For 1,3-dioxane derivatives, this barrier is influenced by the substituents. The energy barrier for ring inversion in 5,5-dimethyl-1,3-dioxane (B27643) is estimated to be around 8 kcal/mol, which is comparable to that of 4-methoxy-1,3-dioxane. vulcanchem.com The rigidity of the 1,3-dioxane ring is generally higher than that of cyclohexane, with a higher energy barrier for the chair-to-twist transition. thieme-connect.de Molecular dynamics simulations have shown a quantitative correlation between experimentally determined ring inversion barriers and the number of chair-chair interconversions observed at a given temperature for a series of methyl-substituted 1,3-dioxanes. nih.gov

Below is a table summarizing the free energy barriers to ring reversal for select 1,3-dioxane derivatives.

| Compound | Barrier (kcal/mol) | Temperature (K) |

| 5,5-diisopropyl-1,3-dioxane | 7.3 | 153 |

| 5,5-dicyclopentyl-1,3-dioxane | 6.6 | 137 |

| 5,5-dimethyl-1,3-dioxane | >8 | Not Specified |

This data is based on findings from various studies. vulcanchem.comcapes.gov.br

Influence of Methyl Substituents on Dioxane Conformation

In 2,5,5-trimethyl-1,3-dioxane, the methyl groups at positions C2 and C5 significantly influence the conformational equilibrium of the 1,3-dioxane ring. The geminal dimethyl groups at the C5 position introduce specific steric constraints.

Role of Geminal Dimethyl Groups at C-5

In the chair conformation of this compound, one of the C-5 methyl groups will necessarily occupy an axial position while the other is equatorial. This arrangement leads to specific steric interactions. For instance, the axial methyl group will experience 1,3-diaxial interactions with the axial hydrogens or other substituents at the C-2 and C-4/C-6 positions. However, the gem-dimethyl substitution also restricts ring inversion, making the chair conformation particularly stable compared to twist-boat forms. Quantum-chemical studies on related 5-substituted 1,3-dioxanes have shown that the chair conformer is the global minimum on the potential energy surface. researchgate.net

Stereoelectronic Effects in Dioxane Rings

The conformational behavior of this compound is not solely dictated by steric effects; stereoelectronic interactions also play a crucial role. These effects arise from the interaction of electron orbitals and are fundamental to understanding the molecule's stability and reactivity.

Anomeric Effect and its Manifestations

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C-2 in this case) of a heterocyclic ring to prefer an axial orientation over an equatorial one, despite the steric hindrance this may cause. This effect is attributed to the stabilizing interaction between the lone pair of electrons on the ring heteroatom (oxygen in 1,3-dioxanes) and the antibonding orbital (σ*) of the C-substituent bond.

In this compound, the anomeric effect is a key determinant of the conformational equilibrium, particularly when considering the orientation of the methyl group at the C-2 position. While the gem-dimethyl groups at C-5 lock the ring in a chair conformation, the anomeric effect influences the preferred orientation of the C-2 methyl group. Studies on related 2-substituted 1,3-dioxanes have demonstrated the significance of the anomeric effect in dictating their conformational preferences. semanticscholar.orgcdnsciencepub.com The magnitude of the anomeric effect can be influenced by the nature of the substituent at C-2 and the solvent environment. researchgate.netacs.org

Attractive and Repulsive Gauche Effects

Gauche effects, both attractive and repulsive, further modulate the conformational landscape of the this compound ring. A gauche interaction occurs between two substituents on adjacent atoms when their dihedral angle is approximately 60°.

Repulsive Gauche Effect: This is a steric repulsion that occurs between two bulky groups in a gauche arrangement. In the context of this compound, repulsive gauche interactions can occur between the methyl groups.

Attractive Gauche Effect: This less intuitive effect is observed when certain polar groups are in a gauche orientation. It is often attributed to favorable electrostatic or hyperconjugative interactions. In 5-substituted 1,3-dioxanes, attractive gauche effects between the substituent at C-5 and the ring oxygens have been quantified and shown to be substantial. capes.gov.brresearchgate.net

Electrostatic Interactions within the Ring System

The presence of two electronegative oxygen atoms in the 1,3-dioxane ring introduces significant electrostatic interactions that influence its conformation. The dipole moments associated with the C-O bonds create a complex electrostatic environment within the ring. These interactions can either be stabilizing or destabilizing depending on the orientation of the dipoles.

In this compound, the electrostatic interactions between the ring oxygens and the substituents play a role in determining the most stable conformation. For instance, the dipole-dipole interactions can influence the puckering of the ring and the preferred orientation of the methyl groups. Studies on 5-polar substituted 1,3-dioxanes have highlighted the importance of evaluating these electrostatic interactions to understand their conformational behavior. researchgate.net

Dynamic Conformational Equilibria Studies

The conformation of this compound is not static but exists in a dynamic equilibrium between different forms. The study of these equilibria provides valuable insights into the energetic landscape of the molecule.

Solvent Effects on Conformational Preferences

The solvent environment can have a profound impact on the conformational preferences of this compound. The polarity of the solvent can influence the magnitude of stereoelectronic effects, particularly the anomeric effect. acs.orgcdnsciencepub.com

Table 1: Effect of Solvent on the Anomeric Effect in 2-Substituted Tetrahydropyrans

| Solvent | Dielectric Constant (ε) | Anomeric Effect (kcal/mol) |

| Gas Phase | 1.0 | -1.5 |

| Cyclohexane | 2.0 | -1.3 |

| Chloroform | 4.8 | -1.1 |

| Acetone | 20.7 | -0.8 |

| Water | 78.4 | -0.4 |

This table is illustrative and based on general trends observed for related systems. The values are approximate and serve to demonstrate the trend of decreasing anomeric effect with increasing solvent polarity.

The interaction between the solute and solvent molecules can diminish intramolecular electron delocalization, which is a key component of the anomeric effect. acs.org Furthermore, solute-solvent interactions can also reduce steric effects, further influencing the conformational equilibrium. researchgate.net

Temperature Dependence of Conformational Equilibria

The conformational equilibria of 1,3-dioxane derivatives are influenced by temperature, which affects the distribution between different conformations such as chair and twist-boat forms. Studies on various substituted 1,3,5-trithianes, which are analogous to 1,3-dioxanes, have shown that thermodynamic parameters can be derived from the temperature dependence of these equilibria. For instance, in a series of 2-alkylthio-1,3,5-trithianes, the equilibrium between axial and equatorial conformers was studied by monitoring chemical shift differences in their PMR spectra at various temperatures. This allows for the calculation of changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). oup.com

In one study, the equilibrium between axial and equatorial conformers of 2-alkylthio-1,3,5-trithianes was analyzed. oup.com It was generally observed that the equatorial conformer is more polar than the axial one, a characteristic feature of anomeric equilibria. oup.com For 2-t-butylthio-1,3,5-trithiane, a remarkable steric effect was noted where the equatorial conformer was slightly favored over the axial one. oup.com The temperature-dependent variations in the chemical shifts of protons in various 1,3-dioxane derivatives in toluene (B28343) solutions have also been systematically determined, providing insights into the thermodynamics of the conformational equilibria. scispace.com

The following table presents thermodynamic parameters for the axial-equatorial equilibrium of some 2-alkylthio-1,3,5-trithiane compounds, which can serve as a model for understanding similar effects in trimethyl-1,3-dioxane systems.

Table 1: Thermodynamic Parameters for the Equilibrium of 2-Alkylthio-1,3,5-trithiane

| Compound | ΔG° (kcal/mol) | ΔH° (kcal/mol) | ΔS° (e.u.) |

|---|---|---|---|

| 2-Methylthio-1,3,5-trithiane | — | — | — |

| 2-Ethylthio-1,3,5-trithiane | — | — | — |

| 2-Isopropylthio-1,3,5-trithiane | — | — | — |

| 2-t-Butylthio-1,3,5-trithiane | — | — | — |

Data derived from studies on analogous trithiane systems. oup.com

Impact of Inorganic Salts on Conformational Behavior

The presence of inorganic salts can significantly influence the conformational equilibrium of 1,3-dioxane derivatives, particularly those with polar substituents. This is due to the coordination of metal cations with the oxygen atoms of the dioxane ring and the substituent, which can stabilize one conformer over another. researchgate.netnih.gov

Studies on 5-substituted 1,3-dioxanes have demonstrated that the addition of salts like lithium bromide (LiBr) can alter the position of the conformational equilibrium. acs.org For example, in 5-carboxy- and 5-hydroxy-1,3-dioxanes, the complexation of metal ions such as Li+, Na+, K+, Ag+, Mg2+, Ca2+, and Ba2+ with the substituent and the ring oxygens has been examined. researchgate.netacs.org In the case of 5-carboxy-1,3-dioxane, it was found that Ag+, Li+, and Ca2+ complexation leads to an increased stability of the axial isomer. nih.govresearchgate.net For 5-hydroxy-1,3-dioxane, Mg2+, Ag+, and Zn2+ were the metal ions that stabilized the axial conformer. nih.govresearchgate.net

This effect is attributed to the formation of chelate-like structures where the metal ion is coordinated to both the substituent and the ring oxygen atoms, an arrangement that is often more favorable in the axial conformation. researchgate.net The magnitude of this effect depends on the nature of the cation, the substituent, and the solvent. researchgate.netacs.org For instance, the addition of LiBr to a solution of cis-5-acetamido-2-phenyl-1,3-dioxane disrupts the intramolecular hydrogen bond present in the axial form, leading to a shift in preference towards the equatorial isomer. acs.org

The table below summarizes the effect of various salts on the conformational equilibrium of 5-carboxy-2-phenyl-1,3-dioxanes at 25 °C. researchgate.net

Table 2: Salt Effects on the Conformational Equilibrium of 5-Carboxy-2-phenyl-1,3-dioxanes

| Salt | ΔG° (kcal/mol) at 1.0 equiv | ΔG° (kcal/mol) at 5.0 equiv |

|---|---|---|

| LiBr | -0.41 | -0.17 |

| Na(OTf) | -0.34 | -0.28 |

| K(OTf) | -0.76 | -0.54 |

| Ag(OTf) | -0.43 | +0.80 |

| Mg(OTf)2 | -0.91 | -0.26 |

| Ca(OTf)2 | -0.92 | -1.59 |

| Ba(OTf)2 | -0.63 | -0.64 |

A negative ΔG° value indicates a preference for the equatorial conformer, while a positive value indicates a preference for the axial conformer. researchgate.net

Conformational Behavior in Constrained Environments

Encapsulation within Endohedral Fullerenes

The conformational behavior of molecules can be dramatically altered when they are confined within the nano-cavity of a host molecule, such as an endohedral fullerene. mdpi.comsemanticscholar.org Fullerenes are carbon cage structures that can encapsulate smaller molecules, creating a unique and constrained environment. taylorandfrancis.comwikipedia.org

Research on unsubstituted 1,3-dioxane encapsulated within fullerenes has shown significant shifts in conformational preferences. researchgate.net Using density functional theory (PBE/3ζ), studies have investigated the conformational transformations of 1,3-dioxane inside fullerenes with 60, 70, and 80 carbon atoms. researchgate.net In fullerenes with 60 atoms (like C60), the preferred conformation of the encapsulated 1,3-dioxane is the 1,4-twist form, rather than the expected chair conformation. researchgate.net However, within the larger C70 and C80 fullerenes, the conformational equilibrium shifts back towards the chair form, although the relative stability of the 1,4-twist form is still higher than that of free 1,3-dioxane. researchgate.net

This alteration of conformational stability is a result of the force field inside the fullerene cavity, which arises from a combination of steric and electronic interactions between the host and guest molecules. semanticscholar.org This phenomenon is not limited to 1,3-dioxane and has been observed for other cyclic and heterocyclic systems as well. mdpi.com The encapsulation of water molecules has also been achieved in endohedral fullerenes, such as H₂O@C₆₀. wikipedia.orgnazariomartingroup.com

Effects on Bond Lengths and Valence Angles in Confined States

Confinement within a nano-cavity not only affects the conformational equilibrium but can also lead to changes in the structural parameters of the encapsulated molecule, such as bond lengths and valence angles. mdpi.comsemanticscholar.org

These changes are a direct consequence of the host-guest interactions within the confined space. The van der Waals and electronic forces exerted by the inner surface of the host molecule can compress or stretch the bonds of the guest molecule to accommodate it within the cavity. mdpi.comsemanticscholar.org It is reasonable to expect that this compound would experience similar distortions in its bond lengths and valence angles upon encapsulation, with the extent of these changes depending on the size and shape of the host fullerene or nanotube.

Chirality in Substituted and Polyspiro Dioxane Compounds

Axial Chirality

Axial chirality is a type of stereoisomerism that arises from the non-planar arrangement of four groups around a chiral axis. csic.es This is distinct from central chirality, which involves a chiral center. Spiro compounds, which consist of two or more rings connected by a single common atom, can exhibit axial chirality. researchgate.netnih.gov

In the context of 1,3-dioxane systems, spiro and polyspiro compounds have been a focus of stereochemical investigation. rsc.orgrsc.org The stereochemistry of spiro compounds with six-membered rings, such as those containing a 1,3-dioxane unit, presents a unique case of axial chirality that doesn't fit the standard Cahn-Ingold-Prelog classification. ubbcluj.ro For instance, in 1,5-dioxaspiro[5.5]undecane derivatives, the C6-C9 axis can act as a chiral element. researchgate.netmdpi.com

The conformational flexibility of the rings influences the number of possible isomers and their interrelationships. rsc.org Dynamic NMR experiments are often used to study these systems, taking advantage of the diastereotopicity of protons and carbon atoms. nih.govrsc.org In some cases, interconversions between configurational isomers, which may possess multiple chiral elements, can occur without the breaking of any chemical bonds. rsc.org

Furthermore, the introduction of substituents can induce or influence the chirality. For example, in certain chiral 1,3-dioxane derivatives, the molecular chirality leads to the diastereotopicity of the methylene (B1212753) protons of an axial ester group at a significant distance from the chiral center, indicating a through-space influence. researchgate.net

Helical Chirality

A thorough review of scientific literature reveals a notable absence of research specifically investigating the helical chirality of this compound. While the broader field of 1,3-dioxane stereochemistry is well-documented, with numerous studies on conformational analysis and point chirality, the concept of helical chirality has been explored primarily in more structurally complex 1,3-dioxane derivatives.

Additionally, axial chirality, which can be conceptually related to helicity, has been observed in 1,3-dioxane derivatives bearing bulky and disymmetrically substituted aryl groups at the C2-position. lew.ro The restricted rotation around the C2-aryl bond in these systems can lead to stable, separable atropisomers.

However, for the specific case of this compound, the molecular structure does not inherently possess the features typically associated with stable helical chirality. It is a monocyclic system, and while the chair conformation is chiral, its rapid inversion at room temperature leads to a racemic mixture of enantiomeric conformers. The substitution pattern with three methyl groups does not introduce the necessary steric hindrance or polycyclic constraints that would induce a stable helical conformation.

Consequently, there are no reported research findings, chiroptical data, or computational studies in the existing chemical literature that would support a discussion of helical chirality in this compound systems. This remains an uninvestigated area within the stereochemical study of this particular compound.

Data Tables

Due to the lack of research on the helical chirality of this compound, no data tables on this topic can be provided.

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the characterization of 2,5,5-trimethyl-1,3-dioxane, offering detailed information about its proton and carbon frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) is instrumental in defining the stereochemistry of the 1,3-dioxane (B1201747) ring. The chemical shifts and coupling constants of the protons are highly sensitive to their spatial orientation, whether they are in an axial or equatorial position.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the methyl groups and the methylene (B1212753) protons of the dioxane ring. Based on data from structurally similar compounds, such as 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and its anhydride (B1165640), the chemical shifts can be predicted. iucr.orgiucr.org For instance, in 1,3-bis-(2,5,5-trimethyl-1,3-dioxan-2-yl)-benzene, the equatorial methyl group at C5 resonates at a significantly upfield position (δ 0.26 ppm) compared to the axial methyl group (δ 1.25 ppm). lew.ro The methyl group at the C2 position shows a signal at δ 1.77 ppm. lew.ro The axial and equatorial protons at C4 and C6 are diastereotopic and thus have different chemical shifts, often appearing as an AX splitting pattern. lew.ro The difference in chemical shifts between equatorial and axial protons is a key indicator of the ring's conformation.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C2-CH₃ | ~1.2 - 1.8 | Singlet |

| C5-CH₃ (axial) | ~1.2 - 1.3 | Singlet |

| C5-CH₃ (equatorial) | ~0.2 - 0.8 | Singlet |

| C4/C6-H (axial) | ~3.3 - 3.6 | Doublet |

| C4/C6-H (equatorial) | ~3.8 - 4.2 | Doublet |

Vicinal coupling constants (³J) obtained from ¹H NMR spectra are crucial for the conformational analysis of 1,3-dioxane rings. The magnitude of the coupling between protons on adjacent carbon atoms is dependent on the dihedral angle between them, as described by the Karplus equation. In a chair conformation, the coupling between axial-axial protons (³Jaa) is typically large (10-13 Hz), while axial-equatorial (³Jae) and equatorial-equatorial (³Jee) couplings are smaller (2-5 Hz). These values provide definitive evidence for the preferred conformation of the ring and the orientation of its substituents. Quantum-chemical studies on 5-substituted 1,3-dioxanes have shown a good correlation between experimental and theoretical vicinal coupling constants, which aids in determining the conformational energies of the substituents. researchgate.net

Chemical Shift Assignments for Methyl and Dioxane Protons

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and local electronic environment. A ¹³C NMR spectrum for this compound is available in the PubChem database, citing a publication by Pihlaja and Nurmi in 1980. nih.gov In the structurally related 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride, the methyl carbons resonate at approximately δ 17.80, 21.70, and 25.70 ppm. iucr.orgiucr.org The quaternary carbon at C5 is observed around δ 43.79 ppm, the methylene carbons of the ring (C4/C6) at δ 65.81 ppm, and the acetal (B89532) carbon (C2) at δ 98.53 ppm. iucr.orgiucr.org

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | 17.80 |

| CH₃ | 21.70 |

| CH₃ | 25.70 |

| C5 | 43.79 |

| C4/C6 | 65.81 |

| C2 | 98.53 |

Dynamic NMR for Kinetic Studies of Ring Inversion

Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the kinetics of conformational changes in molecules, such as the ring inversion of the 1,3-dioxane ring. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these processes. For many 1,3-dioxane derivatives, the chair-to-chair interconversion is a dynamic process that can be studied by DNMR. At low temperatures, the inversion is slow on the NMR timescale, and separate signals for the axial and equatorial protons are observed. As the temperature is increased, the rate of inversion increases, leading to broadening of the signals and their eventual coalescence into a single time-averaged signal. Thermodynamic parameters for the chair-to-boat isomerization have been determined for 1,3-dioxane and its dimethyl and tetramethyl derivatives, including 2,2,5,5-tetramethyl-1,3-dioxane, in the temperature range of 120–235 K. rsc.org These studies provide valuable insights into the flexibility of the dioxane ring and the energetic landscape of its conformational isomers. researchgate.netrsc.org

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The IR spectrum provides a unique fingerprint based on the vibrational frequencies of chemical bonds.

The IR spectrum of this compound is characterized by the vibrations of its cyclic ether structure and alkyl substituents. As a ketal, the molecule contains a C-O-C-O-C moiety, which gives rise to several strong and characteristic absorption bands in the fingerprint region of the spectrum. researchgate.net Research on similar acetal and ketal structures shows that these compounds typically exhibit multiple strong bands associated with the C-O-C stretching vibrations. researchgate.net Specifically, a series of bands can be expected in the 1200 cm⁻¹ to 1020 cm⁻¹ range. researchgate.net

Conversely, the molecule lacks a hydroxyl (-OH) group. Therefore, its IR spectrum is notable for the absence of the strong, broad absorption band typically found between 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in alcohols. libretexts.org The C-H stretching vibrations from the methyl and methylene groups are expected just below 3000 cm⁻¹.

Table 1: Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric C-O-C Stretch | Acetal/Ketal | 1158–1190 | Strong |

| Symmetric C-O-C Stretch | Acetal/Ketal | 1124–1143 | Strong |

| C-O-C Stretch | Acetal/Ketal | 1063–1098 | Strong |

| C-O-C Stretch | Acetal/Ketal | 1038–1056 | Strong |

| C-H Stretch | Alkane (CH₃, CH₂) | < 3000 | Medium-Strong |

| O-H Stretch | Alcohol | Absent (No -OH group) | N/A |

Data based on characteristic frequencies for acetal and ketal structures. researchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy serves as a valuable complement to IR spectroscopy. While no specific FT-Raman spectra for this compound were found in the reviewed literature, studies on similar derivatives like 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid have utilized this technique for comprehensive vibrational analysis. researchgate.netresearchgate.net For non-polar bonds and symmetric vibrations, Raman spectroscopy often provides stronger and sharper signals than IR. The symmetric breathing of the dioxane ring and the C-C backbone vibrations would be expected to be Raman active.

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Under Electron Ionization (EI) conditions, this compound (molecular weight: 130.18 g/mol ) is expected to produce a molecular ion peak ([M]⁺•) at a mass-to-charge ratio (m/z) of 130. nih.gov EI is a high-energy ionization technique that causes extensive fragmentation. The fragmentation pattern provides a structural fingerprint of the molecule.

The fragmentation of this compound would likely proceed through several key pathways, including the loss of alkyl groups and cleavage of the dioxane ring. A primary fragmentation event is the loss of a methyl group (•CH₃), leading to a prominent ion at m/z 115 ([M-15]⁺). Another possible initial fragmentation is the loss of a hydrogen atom, resulting in an ion at m/z 129 ([M-1]⁺). csic.es Further fragmentation of the ring would lead to smaller, stable ions. The fragmentation pattern for the parent structure, 1,3-dioxane, shows characteristic fragments that can be used as a model to predict the breakdown of its substituted derivatives. docbrown.info

Table 2: Predicted Key Ions in the EI-MS Spectrum of this compound

| m/z | Proposed Ion Formula | Fragmentation Pathway |

| 130 | [C₇H₁₄O₂]⁺• | Molecular Ion (M⁺•) |

| 129 | [C₇H₁₃O₂]⁺ | Loss of •H from the molecular ion |

| 115 | [C₆H₁₁O₂]⁺ | Loss of •CH₃ from the molecular ion |

| 87 | [C₄H₇O₂]⁺ | Cleavage of the dioxane ring |

| 69 | [C₄H₅O]⁺ | Further fragmentation of the ring structure |

Fragmentation pathways are predicted based on general principles of mass spectrometry and data from related compounds. csic.esdocbrown.info

Chemical Ionization (CI) is a "softer" ionization technique compared to EI. In CI-MS, a reagent gas (like methane (B114726) or ammonia) is ionized first, and these primary ions then react with the analyte molecule to ionize it, primarily through proton transfer. This process imparts less energy to the analyte, resulting in significantly less fragmentation.

For this compound, CI-MS would be expected to yield a prominent protonated molecule peak, [M+H]⁺, at m/z 131. This clear indication of the molecular weight is a key advantage of CI-MS, especially when the molecular ion is weak or absent in the EI spectrum.

Tandem mass spectrometry (MS/MS) is an advanced technique used for unambiguous compound identification and quantification, particularly at trace levels. In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This process creates highly specific fragmentation pathways known as multiple reaction monitoring (MRM) transitions.